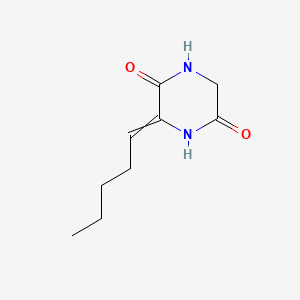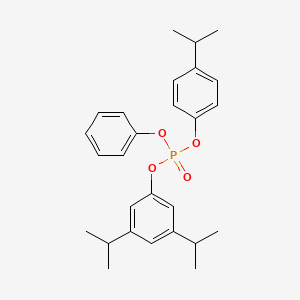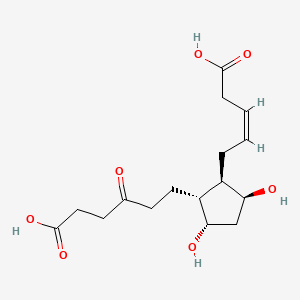
Silodosin-d6
Overview
Description
Silodosin-d6 is a deuterated form of Silodosin, an alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia (BPH). The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Silodosin due to its stable isotope labeling.
Mechanism of Action
Target of Action
Silodosin-d6 is a selective antagonist of alpha-1 adrenergic receptors, specifically binding to the alpha-1A subtype with the highest affinity . These receptors are primarily located in the prostate, bladder, and urethra . They play a crucial role in regulating smooth muscle tone in these tissues .
Mode of Action
By blocking the alpha-1A adrenoceptor signaling pathway, this compound promotes relaxation of the smooth muscle in the prostate, bladder, and urethra . This action improves lower urinary tract symptoms such as voiding . Additionally, this compound targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms .
Biochemical Pathways
This compound affects the alpha-1A adrenoceptor signaling pathway. By blocking these receptors, it influences the contraction and relaxation of smooth muscle in the lower urinary tract . This action can alleviate symptoms associated with benign prostatic hyperplasia (BPH), a condition characterized by the non-malignant enlargement of the prostate gland .
Pharmacokinetics
It’s known that this compound is administered orally .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation improves urinary symptoms and alleviates bladder outlet obstruction . The compound also relieves bladder overactivity and storage symptoms by targeting afferent nerves in the bladder .
Action Environment
For instance, the presence of other medications can interact with this compound, potentially affecting its efficacy . Furthermore, the compound’s action may be influenced by the patient’s health status, such as the presence of renal or hepatic impairment .
Biochemical Analysis
Biochemical Properties
Silodosin-d6, like its parent compound Silodosin, binds to the α 1A subtype of α1-adrenergic receptors with high affinity . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . By binding to these receptors, this compound can influence biochemical reactions in these tissues.
Cellular Effects
This compound’s primary cellular effect is the relaxation of smooth muscle in the lower urinary tract, which can alleviate symptoms of BPH . It may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to α 1A -adrenoceptors . This binding leads to the relaxation of smooth muscle in the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Dosage Effects in Animal Models
In animal models, Silodosin has shown efficacy as a medical expulsive therapy for distal ureteral stones
Metabolic Pathways
Silodosin undergoes extensive metabolism through glucuronidation, alcohol and aldehyde dehydrogenase, and cytochrome P450 3A4 (CYP3A4) pathways . The main metabolite of Silodosin is a glucuronide conjugate .
Transport and Distribution
Silodosin has an apparent volume of distribution of 49.5 L and is approximately 97% protein bound . It is almost completely excreted in the form of metabolites, with 33.5% via the urine and 54.9% via the feces .
Subcellular Localization
Silodosin is known to bind to α 1A -adrenoceptors, which are located on smooth muscle cells in the bladder neck, prostate, and prostatic urethra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin-d6 involves multiple steps to ensure high optical purity and enantiomeric excess. One common method includes the separation of enantiomers from a racemic mixture using a protecting group and cyano or carbamoyl groups . The process typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for the separation and purification steps. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions
Silodosin-d6 undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols or amines.
Scientific Research Applications
Silodosin-d6 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Silodosin.
Biology: Employed in biological studies to understand the interaction of Silodosin with biological targets.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Silodosin.
Industry: Utilized in the development of new formulations and drug delivery systems for Silodosin.
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for BPH.
Finasteride: A 5-alpha-reductase inhibitor used for BPH and androgenetic alopecia.
Dutasteride: Similar to Finasteride, used for BPH and hair loss.
Uniqueness
Silodosin-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Compared to Tamsulosin and Finasteride, this compound offers a higher selectivity for the alpha-1A adrenergic receptors, resulting in fewer cardiovascular side effects .
Properties
IUPAC Name |
1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPYILNMDWPEY-JBAXCKMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678731 | |
| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051374-52-7 | |
| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)


![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)


